![molecular formula C14H18N2O7 B048345 4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid CAS No. 111534-70-4](/img/structure/B48345.png)
4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is commonly referred to as DHED, and it has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
DHED acts as a selective estrogen receptor modulator, which means it selectively targets the estrogen receptors in the brain and exhibits estrogen-like effects. This mechanism of action is responsible for its neuroprotective properties and its potential applications in the treatment of neurodegenerative diseases.
生化学的および生理学的効果
DHED has been found to exhibit various biochemical and physiological effects, including the promotion of neurogenesis and the enhancement of synaptic plasticity. It has also been found to improve cognitive function and memory in animal models.
実験室実験の利点と制限
DHED has several advantages for lab experiments, including its high purity and stability. However, its high cost and limited availability may limit its use in some experiments.
将来の方向性
There are several future directions for the research and development of DHED. One potential area of research is the optimization of its synthesis method to improve yield and reduce cost. Another area of research is the investigation of its potential applications in other fields, such as agriculture and industry. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in the treatment of neurodegenerative diseases.
合成法
The synthesis of DHED involves the reaction of 4-aminobutyl-1-carboxylic acid with ethyl acrylate in the presence of a base catalyst. The resulting compound is then subjected to a series of chemical reactions, including hydrogenation and cyclization, to yield the final product. This synthesis method has been optimized to yield high purity DHED with good yield.
科学的研究の応用
DHED has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit neuroprotective properties and has the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
111534-70-4 |
|---|---|
製品名 |
4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid |
分子式 |
C14H18N2O7 |
分子量 |
326.3 g/mol |
IUPAC名 |
(4Z)-4-[2-(1-carboxy-4-hydroxybutyl)iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C14H18N2O7/c17-5-1-2-9(12(18)19)15-4-3-8-6-10(13(20)21)16-11(7-8)14(22)23/h3-4,6,9,11,16-17H,1-2,5,7H2,(H,18,19)(H,20,21)(H,22,23)/b8-3+,15-4? |
InChIキー |
QOCJNRPNBHJDDW-UHFFFAOYSA-N |
異性体SMILES |
C1C(N=C(C=C1C=CNC(CCCO)C(=O)O)C(=O)O)C(=O)O |
SMILES |
C1C(NC(=CC1=CC=NC(CCCO)C(=O)O)C(=O)O)C(=O)O |
正規SMILES |
C1C(N=C(C=C1C=CNC(CCCO)C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



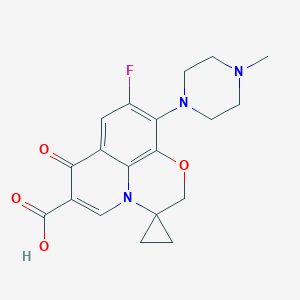
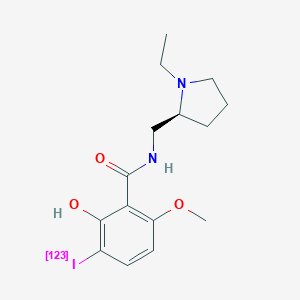
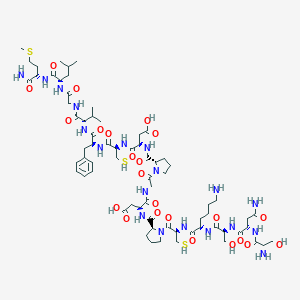

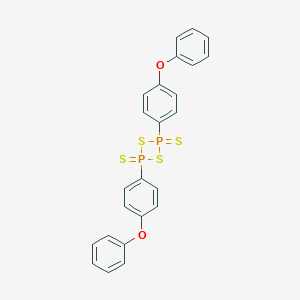
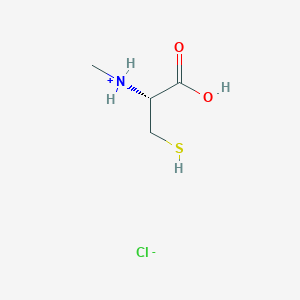
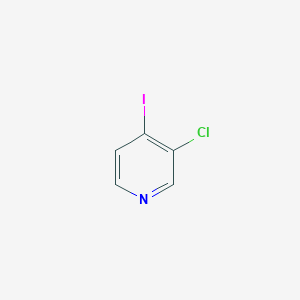

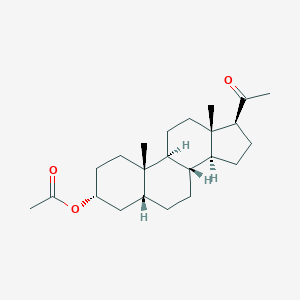
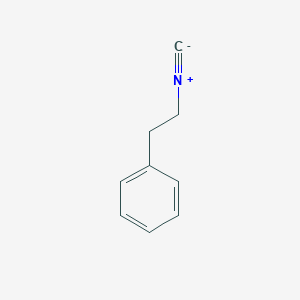


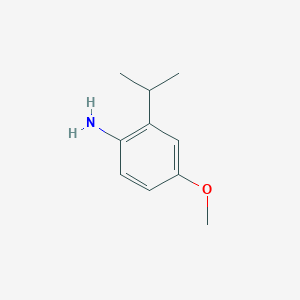
![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)